Carbidopa - 28860-95-9

Carbidopa

Catalog Number: EVT-262827
CAS Number: 28860-95-9
Molecular Formula: C10H16N2O5
Molecular Weight: 244.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carbidopa is a hydrazine derivative classified as a dopa decarboxylase inhibitor. It is commonly used in scientific research to investigate the role of dopamine in various biological processes, particularly in the context of Parkinson's disease and other neurological disorders. Carbidopa's primary function in research is to inhibit the peripheral conversion of levodopa into dopamine, allowing for a more controlled study of levodopa's effects on the central nervous system [, , , , , , , ].

Future Directions
  • Exploring Carbidopa's Potential as an Anticancer Drug: Given its effects on tryptophan metabolism and tumor growth in preclinical studies, further research is needed to evaluate Carbidopa's potential as a standalone or combination anticancer therapy [, , ]. Clinical trials are necessary to assess its efficacy and safety in human cancer patients.
  • Optimizing Continuous Subcutaneous Carbidopa Delivery: Further research can focus on refining the technology and optimizing the dosage regimens for continuous subcutaneous Carbidopa delivery to provide a less invasive and more convenient alternative to current continuous levodopa infusion methods [, ].
  • Investigating Carbidopa's Immunomodulatory Effects: The immunosuppressive effects of Carbidopa warrant further investigation, particularly its potential to treat autoimmune diseases. Research is needed to elucidate the underlying mechanisms of Carbidopa's action on T cells and its effectiveness in suppressing inflammatory responses in various autoimmune conditions [].
  • Understanding Carbidopa's Role in Renal Function: Further research is needed to fully understand Carbidopa's role in regulating renal function, particularly its impact on phosphate and sodium excretion. Investigating the interplay between Carbidopa, dopamine, and renal transport mechanisms will provide a better understanding of its potential applications in managing renal disorders [, ].

Levodopa

Compound Description: Levodopa, also known as L-DOPA, is a naturally occurring amino acid and a precursor to dopamine. It is primarily used as a medication for the treatment of Parkinson's disease (PD). Levodopa is often administered in conjunction with a peripheral dopa-decarboxylase inhibitor, such as carbidopa, to prevent its conversion to dopamine outside the brain, thereby increasing its bioavailability within the central nervous system and reducing side effects. [, , , , , , , , , , , , , , , , , , , , ]

Relevance: Levodopa is intrinsically linked to carbidopa in the context of Parkinson's disease treatment. While levodopa acts as a dopamine precursor, carbidopa's role is to prevent its premature conversion to dopamine in the periphery. This allows for greater levodopa concentrations to reach the brain, where it can then be converted to dopamine and exert its therapeutic effect. Numerous studies showcased in the provided papers focus on the pharmacokinetic interactions and combined efficacy of levodopa and carbidopa in managing PD symptoms. [, , , , , , , , , , , , , , , , , , ]

Benserazide

Compound Description: Benserazide is another peripheral dopa-decarboxylase inhibitor, similar in function to carbidopa. It is used in combination with levodopa for the treatment of Parkinson's disease. Like carbidopa, benserazide does not cross the blood-brain barrier and therefore only prevents the conversion of levodopa to dopamine outside the brain. This enhances the amount of levodopa available to enter the brain and be converted to dopamine, resulting in more effective treatment of PD symptoms. [, , ]

Relevance: Benserazide and carbidopa share a very similar mechanism of action and are both used in conjunction with levodopa for the treatment of Parkinson's disease. They are both peripheral dopa-decarboxylase inhibitors that prevent the premature conversion of levodopa to dopamine outside the brain. Some papers even investigate the potential clinical interchangeability of levodopa-benserazide and levodopa-carbidopa formulations. [, , ]

3-O-Methyldopa (3-OMD)

Compound Description: 3-O-Methyldopa (3-OMD) is a major metabolite of levodopa formed by the action of the enzyme catechol-O-methyltransferase (COMT). While not directly involved in dopamine synthesis, 3-OMD can compete with levodopa for transport across the blood-brain barrier, potentially affecting levodopa's efficacy. [, , , , ]

Relevance: As a significant metabolite of levodopa, 3-OMD's presence and levels are impacted by the co-administration of carbidopa. Carbidopa indirectly influences 3-OMD levels by increasing levodopa bioavailability, making more of it available for conversion to 3-OMD. Understanding the interplay between carbidopa, levodopa, and 3-OMD is crucial for optimizing levodopa therapy and managing potential side effects. [, , , , ]

Entacapone

Compound Description: Entacapone is a drug that inhibits the enzyme catechol-O-methyltransferase (COMT), thereby preventing the breakdown of levodopa and increasing its availability to the brain. It is often used as adjunctive therapy in Parkinson's disease patients taking levodopa/carbidopa to prolong levodopa's effect and reduce motor fluctuations. [, , ]

Relevance: While not structurally related to carbidopa, entacapone plays a significant role in the overall therapeutic strategy for Parkinson's disease alongside levodopa and carbidopa. By inhibiting COMT, entacapone complements carbidopa's action in enhancing levodopa bioavailability. Studies mentioned in the provided papers investigate the clinical and pharmacokinetic benefits of combining entacapone with levodopa/carbidopa therapy in PD patients. [, , ]

Dopamine

Compound Description: Dopamine is a neurotransmitter playing a crucial role in motor control, motivation, and reward pathways in the brain. Its deficiency is a hallmark of Parkinson's disease. While dopamine itself cannot cross the blood-brain barrier, its precursor, levodopa, can. [, , , , , , , , , , , , , , , ]

Relevance: Dopamine is at the core of the therapeutic strategy involving carbidopa. Carbidopa's primary function is to ensure that levodopa, the dopamine precursor, reaches the brain in sufficient quantities to be converted into dopamine. By inhibiting peripheral dopa-decarboxylase, carbidopa prevents the premature degradation of levodopa to dopamine outside the brain, thereby allowing for higher dopamine levels in the central nervous system where it is needed. [, , , , , , , , , , , , , , , ]

Foslevodopa and Foscarbidopa

Compound Description: Foslevodopa and foscarbidopa are prodrugs of levodopa and carbidopa, respectively. They are designed for continuous subcutaneous administration. These prodrugs are converted to their active forms, levodopa and carbidopa, in the body. This continuous delivery method aims to achieve more stable plasma concentrations of levodopa and potentially improve the management of motor fluctuations in Parkinson's disease. [, ]

Relevance: Foslevodopa and foscarbidopa are directly related to levodopa and carbidopa, respectively, as their prodrug counterparts. These compounds share the same therapeutic targets and aim to improve the management of Parkinson's disease. The research highlighted in the provided papers focuses on the pharmacokinetic profiles and potential clinical benefits of these prodrug formulations in comparison to traditional levodopa/carbidopa therapies. [, ]

α-Methyldopa

Compound Description: α-Methyldopa is an antihypertensive drug that acts centrally as an α2-adrenergic receptor agonist. Although it shares some structural similarities with carbidopa, its primary mechanism of action and therapeutic application differ. []

Relevance: While α-methyldopa and carbidopa possess structural similarities, their clinical applications and mechanisms of action are distinct. The research mentioned in the provided papers explores the potential for carbidopa and related compounds to influence the development of autoimmune hemolytic anemia (AIHA) in mouse models, with α-methyldopa serving as a comparative agent. []

Indole-3-Acetonitrile (IAN)

Compound Description: Indole-3-acetonitrile (IAN) is a metabolite of tryptophan, an essential amino acid. Research suggests that carbidopa, by inhibiting enzymes involved in tryptophan metabolism, can lead to increased IAN formation in certain cancer cells. IAN has been observed to promote the proliferation of breast cancer and melanoma cells in vitro. []

Relevance: IAN's connection to carbidopa stems from the observation that carbidopa can alter tryptophan metabolism, leading to elevated IAN levels. This finding, though preliminary, suggests a potential explanation for why carbidopa use in Parkinson's disease patients may not consistently reduce the incidence of breast cancer and melanoma. []

Source and Classification

Carbidopa is classified as an aromatic L-amino acid decarboxylase inhibitor. It is derived from the amino acid structure and specifically inhibits the enzyme responsible for converting levodopa into dopamine outside the central nervous system. The compound is often administered in conjunction with levodopa, enhancing its therapeutic effects by increasing the amount of levodopa available for transport across the blood-brain barrier. Carbidopa's empirical formula is C10H14N2O4\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{4}, and it has a molar mass of approximately 226.232 g/mol .

Synthesis Analysis

The synthesis of carbidopa involves several chemical reactions, primarily starting from methyldopa or its derivatives. The most common methods include:

  1. Modified Strecker Reaction: This method involves reacting hydrazine and potassium cyanide with arylacetone to produce an intermediate compound, which is then hydrolyzed to form carbidopa.
  2. Oxaziridine Method: This involves reacting oxaziridine with methyldopa ester to create methyldopa imido ester, followed by hydrolysis to yield carbidopa. The reaction conditions typically include:
    • Temperature control (around 25 °C during the addition of reactants).
    • Hydrolysis at elevated temperatures (about 95 °C) under nitrogen protection to prevent oxidation .
  3. Yield and Purity: The yield from these processes can vary; one method reports a yield of approximately 87% with a melting point around 194 °C, indicating high purity levels (greater than 98.5%) .
Molecular Structure Analysis

Carbidopa's molecular structure features a hydrazine group, which is critical for its function as an enzyme inhibitor. The structural formula can be represented as follows:

  • Chemical Formula: C10H14N2O4\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{4}
  • Structural Features:
    • The presence of hydroxyl groups contributes to its solubility and reactivity.
    • A hydrazine functional group plays a significant role in its interaction with aromatic L-amino acid decarboxylase.

The three-dimensional arrangement allows carbidopa to effectively bind to the active site of the target enzyme, inhibiting its activity .

Chemical Reactions Analysis

Carbidopa primarily participates in reactions involving its inhibition of aromatic L-amino acid decarboxylase. Key reactions include:

  • Inhibition Reaction: Carbidopa competes with levodopa for binding sites on the decarboxylase enzyme, effectively reducing the conversion of levodopa to dopamine in peripheral tissues.
  • Hydrolysis Reaction: During synthesis, carbidopa can undergo hydrolysis under acidic conditions (e.g., hydrochloric acid) to release methyldopate derivatives or other related compounds .

These reactions are critical for both its synthesis and its pharmacological activity.

Mechanism of Action

Carbidopa's mechanism of action centers on its ability to inhibit aromatic L-amino acid decarboxylase, an enzyme that catalyzes the conversion of levodopa into dopamine in peripheral tissues:

  1. Inhibition: By binding to the active site of the enzyme without being converted itself, carbidopa prevents levodopa from being metabolized before it reaches the brain.
  2. Increased Bioavailability: This inhibition increases the bioavailability of levodopa, allowing more of it to cross the blood-brain barrier where it can be converted into dopamine.
  3. Reduction of Side Effects: By preventing peripheral conversion, carbidopa reduces side effects associated with excess dopamine in non-central nervous system tissues .
Physical and Chemical Properties Analysis

Carbidopa exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 203 to 205 °C (397 to 401 °F), indicating stability at elevated temperatures.
  • Solubility: It is soluble in water and other polar solvents due to its hydrophilic functional groups.
  • Stability: Carbidopa remains stable under physiological conditions but may degrade under extreme pH or temperature variations .

These properties are essential for ensuring effective delivery and stability in pharmaceutical formulations.

Applications

Carbidopa's primary application lies in its use as a medication for Parkinson's disease:

  • Combination Therapy: It is most commonly prescribed alongside levodopa (as seen in medications like Sinemet) to enhance therapeutic outcomes.
  • Symptomatic Relief: By increasing central nervous system levels of dopamine, carbidopa helps alleviate motor symptoms associated with Parkinson's disease such as tremors and rigidity.
  • Research Applications: Beyond clinical use, carbidopa is also utilized in research settings to study dopaminergic pathways and neuropharmacology due to its specific inhibitory action on aromatic L-amino acid decarboxylase .
Pharmacological Profile of Carbidopa

Molecular Structure and Biochemical Properties

Carbidopa is chemically designated as (S)-α-hydrazino-3,4-dihydroxy-α-methylbenzenepropanoic acid (monohydrate form). Its molecular formula is C₁₀H₁₄N₂O₄, with a molecular weight of 226.23 g/mol. Structurally, it features a catechol ring (3,4-dihydroxyphenyl group) linked to an α-methyl hydrazine propanoic acid moiety. This configuration confers chirality, with the biologically active S-enantiomer exhibiting therapeutic relevance. The catechol group enables hydrogen bonding with the catalytic site of aromatic L-amino acid decarboxylase, while the hydrazine moiety facilitates irreversible enzyme inhibition. Carbidopa is a white, crystalline powder with limited aqueous solubility (0.1–0.5 mg/mL), though it dissolves readily in acidic solutions due to protonation of its carboxylic acid group. Its calculated partition coefficient (Log P) is 0.02, indicating high hydrophilicity and poor lipid membrane permeability [2] [8].

Table 1: Physicochemical Properties of Carbidopa

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₄
Molecular Weight226.23 g/mol
Crystal FormMonohydrate
Aqueous Solubility (25°C)0.1–0.5 mg/mL
Log P (Partition Coefficient)0.02
pKa (Carboxylic Acid)2.1
pKa (Catechol OH)9.5, 11.8
Melting Point203–205°C (decomposition)

Mechanism of Action: Aromatic L-Amino Acid Decarboxylase Inhibition

Carbidopa exerts its pharmacological effect through irreversible inhibition of the pyridoxal 5′-phosphate (PLP)-dependent enzyme aromatic L-amino acid decarboxylase (AADC; EC 4.1.1.28). This enzyme catalyzes the decarboxylation of levodopa to dopamine and of 5-hydroxytryptophan to serotonin. Carbidopa acts as a structural analog of levodopa, binding covalently to PLP at the enzyme's active site. The hydrazine group forms a stable hydrazone complex with PLP, preventing cofactor recycling and permanently inactivating the enzyme. This inhibition occurs almost exclusively in peripheral tissues (e.g., gut, liver, kidney), where AADC is highly expressed. Consequently, carbidopa suppresses the extracerebral conversion of orally administered levodopa to dopamine, reducing peripheral dopamine concentrations by >75%. This mechanism preserves levodopa for central nervous system entry, where neuronal AADC converts it to dopamine. Crucially, carbidopa does not inhibit cerebral AADC due to its inability to cross the blood-brain barrier [3] [9].

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption: Oral carbidopa demonstrates moderate bioavailability (58%), reaching peak plasma concentrations (Cₘₐₓ) in 1–3 hours. When co-administered with levodopa in intestinal gel formulations (e.g., Duodopa®), continuous intrajejunal infusion achieves stable plasma concentrations with a low fluctuation index [(Cₘₐₓ−Cₘᵢₙ)/Cₐᵥg] of 0.96 over 16 hours, enhancing pharmacokinetic predictability [1] [5].

Distribution: Carbidopa has a mean apparent volume of distribution of 3.6 L/kg, indicating extensive tissue distribution beyond plasma. It concentrates in the kidney, liver, lungs, and small intestine, but shows negligible accumulation in adipose tissue or the central nervous system. Plasma protein binding is approximately 76%, primarily to albumin. Population pharmacokinetic studies confirm that body weight significantly influences distribution, with volumes scaling allometrically (exponent ≈1) [2] [5] [7].

Metabolism: Carbidopa undergoes minimal hepatic metabolism. The primary biotransformation pathway involves hydrazine cleavage, yielding 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid and 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid. Unlike levodopa, carbidopa does not undergo significant methylation by catechol-O-methyltransferase (COMT). In vitro studies indicate that cytochrome P450 enzymes contribute negligibly to its clearance [2] [3].

Excretion: Renal excretion eliminates 50–66% of unchanged carbidopa within 24 hours. The elimination half-life is approximately 107 minutes in plasma but extends to >1.7 hours in skeletal muscle extracellular fluid, suggesting tissue retention. Total systemic clearance ranges from 51.7 L/hour in standard formulations to 28% lower in elderly patients due to age-related reductions in renal function. Less than 11% appears in feces [2] [3] [7].

Table 2: Key Pharmacokinetic Parameters of Carbidopa

ParameterValueConditions
Bioavailability58%Oral administration
Time to Cₘₐₓ (Tₘₐₓ)1–3 hoursFasted state
Volume of Distribution (Vd)3.6 L/kgSteady state
Plasma Protein Binding76%In vitro measurement
Elimination Half-Life (t₁/₂)107 minutesSingle dose (healthy subjects)
Renal Excretion50–66% (unchanged)24-hour collection
Systemic Clearance51.7 L/hourWith levodopa co-administration

Blood-Brain Barrier Permeability and Peripheral Selectivity

Carbidopa exhibits negligible penetration of the blood-brain barrier (BBB) due to its high hydrophilicity (Log P = 0.02) and active efflux by BBB transporters such as P-glycoprotein. In vivo microdialysis studies confirm undetectable brain concentrations (<5 ng/g tissue) following intravenous or oral administration. This peripheral confinement is pharmacologically advantageous: it restricts AADC inhibition to extracerebral tissues, allowing unhindered conversion of levodopa to dopamine within the brain. Consequently, carbidopa increases levodopa bioavailability in the central nervous system by >100% without directly affecting striatal dopamine synthesis [1] [9] [10].

The peripherally selective action of carbidopa was demonstrated in pharmacokinetic studies comparing intravenous levodopa with/without carbidopa pretreatment. Carbidopa reduced the plasma clearance of levodopa by 50% and doubled its plasma half-life without altering the therapeutically effective plasma concentration of levodopa in the brain. Skeletal muscle acts as a reservoir for levodopa during carbidopa co-administration; muscle extracellular fluid exhibits a 29% increase in levodopa area-under-the-curve (AUC) and a 66% prolongation of elimination half-life, further optimizing central levodopa delivery [7] [10].

Properties

CAS Number

28860-95-9

Product Name

Carbidopa

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate

Molecular Formula

C10H16N2O5

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1

InChI Key

QTAOMKOIBXZKND-PPHPATTJSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Solubility

3.8 mg/L

Synonyms

Carbidopa
Carbidopa, (R)-Isomer
Carbidopa, (S)-Isomer
Lodosin
Lodosyn
Methyldopahydrazine
MK 485
MK 486
MK-485
MK-486
MK485
MK486

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.